molecular formula C19H20N2O2 B11349312 2-{1-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole

2-{1-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazole

Cat. No.: B11349312
M. Wt: 308.4 g/mol
InChI Key: CKJRUDIDGWHWKY-UHFFFAOYSA-N
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Description

2-{1-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core linked to a methoxyphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common approach is to start with the preparation of the methoxyphenoxyethyl intermediate, which is then coupled with the benzodiazole core. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 2-{1-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function . The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in certain applications .

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-[1-(2-methoxy-4-prop-2-enylphenoxy)ethyl]-1H-benzimidazole

InChI

InChI=1S/C19H20N2O2/c1-4-7-14-10-11-17(18(12-14)22-3)23-13(2)19-20-15-8-5-6-9-16(15)21-19/h4-6,8-13H,1,7H2,2-3H3,(H,20,21)

InChI Key

CKJRUDIDGWHWKY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)OC3=C(C=C(C=C3)CC=C)OC

Origin of Product

United States

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